molecular formula C16H16O2S B11723764 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid

3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid

Cat. No.: B11723764
M. Wt: 272.4 g/mol
InChI Key: DIAZBTMPBZSQON-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the condensation of 4-(Propan-2-yl)benzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a single bond and forming the corresponding propanoic acid derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s aromatic and heterocyclic structures allow it to interact with various biological pathways, contributing to its bioactivity.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the phenyl and prop-2-enoic acid moieties.

    4-(Propan-2-yl)benzaldehyde: Contains the phenyl ring with a propan-2-yl substituent but lacks the thiophene and prop-2-enoic acid components.

Uniqueness: 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18)

InChI Key

DIAZBTMPBZSQON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

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